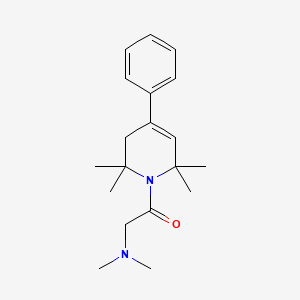
Dimethylglyoxime, disodium salt octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylglyoxime, disodium salt octahydrate is a chemical compound with the molecular formula (C_4H_6N_2Na_2O_2 \cdot 8H_2O). It is a white to light beige crystalline powder that is soluble in water. This compound is primarily used in analytical chemistry for the detection and analysis of nickel and palladium ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylglyoxime, disodium salt octahydrate can be synthesized from butanone through a two-step process:
Formation of Biacetyl Monoxime: Butanone reacts with ethyl nitrite to form biacetyl monoxime.
Formation of Dimethylglyoxime: The biacetyl monoxime is then treated with sodium hydroxylamine monosulfonate to form dimethylglyoxime.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Types of Reactions:
Complexation Reactions: this compound forms complexes with metal ions such as nickel, palladium, and cobalt.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions:
Nickel Detection: In the presence of nickel ions, dimethylglyoxime forms a red precipitate of nickel dimethylglyoxime complex under alkaline conditions.
Palladium Detection: Similar to nickel, palladium ions form a yellow precipitate with dimethylglyoxime under acidic conditions.
Major Products:
Nickel Dimethylglyoxime Complex: A red precipitate used for nickel detection.
Palladium Dimethylglyoxime Complex: A yellow precipitate used for palladium detection.
Applications De Recherche Scientifique
Dimethylglyoxime, disodium salt octahydrate has a wide range of applications in scientific research:
Analytical Chemistry: Used for the qualitative and quantitative analysis of nickel and palladium ions in various samples.
Coordination Chemistry: Serves as a ligand in the formation of metal complexes, which are studied for their catalytic and enzymatic properties.
Environmental Chemistry: Employed in the detection of trace metal ions in environmental samples.
Industrial Applications: Used in the refining of precious metals to separate and purify nickel and palladium.
Mécanisme D'action
The mechanism of action of dimethylglyoxime, disodium salt octahydrate involves the formation of stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination stabilizes the metal ions and allows for their detection and analysis. The molecular targets are primarily nickel and palladium ions, and the pathways involved include complexation and precipitation reactions .
Comparaison Avec Des Composés Similaires
Salicylaldoxime: Another oxime compound used for metal ion detection.
Hydroxylamine: A related compound used in similar analytical applications.
Comparison:
Dimethylglyoxime vs. Salicylaldoxime: While both compounds are used for metal ion detection, dimethylglyoxime is more specific for nickel and palladium, whereas salicylaldoxime can detect a broader range of metal ions.
Dimethylglyoxime vs. Hydroxylamine: Dimethylglyoxime forms more stable complexes with metal ions compared to hydroxylamine, making it more suitable for precise analytical applications.
Propriétés
Formule moléculaire |
C4H24N2Na2O10 |
|---|---|
Poids moléculaire |
306.22 g/mol |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2 |
Clé InChI |
GRRYEQYOEVEFFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C(=NO)C.O.O.O.O.O.O.O.O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



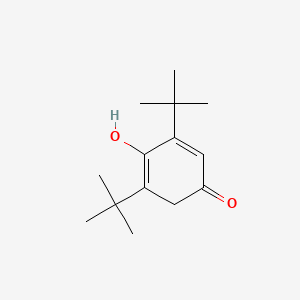
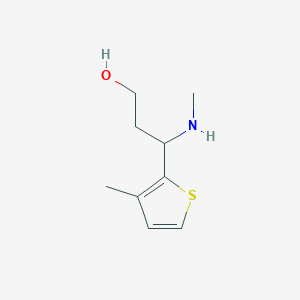
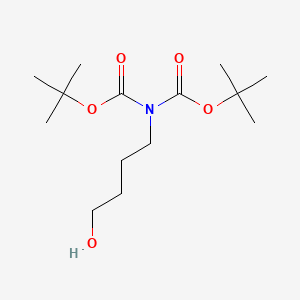

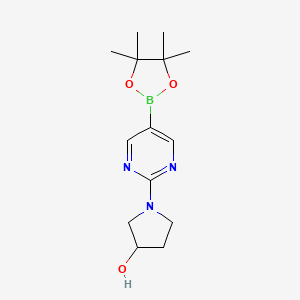
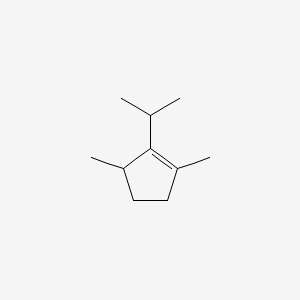
![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)



